molecular formula C18H12N2O2 B2382626 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 325809-26-5

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No.: B2382626
CAS No.: 325809-26-5
M. Wt: 288.306
InChI Key: YGKAPNHRYVQTIE-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is a useful research compound. Its molecular formula is C18H12N2O2 and its molecular weight is 288.306. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to target bacterial proteins, making them effective as antibacterial agents .

Mode of Action

The compound interacts with its targets, potentially bacterial proteins, by binding to them. The binding affinity of the compound for E. coli was found to be 6.6 kcal/mol, indicating a strong interaction . This interaction can disrupt the normal function of the target proteins, leading to the antibacterial effects observed.

Result of Action

The compound exhibits antimicrobial activity against several tested microorganisms . It was found to be ineffective against candida albicans isolate, which exhibited zero diameter zone of inhibition

Properties

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKAPNHRYVQTIE-UDWIEESQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CC=C3O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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